3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
Description
3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a complex heterocyclic compound featuring a benzofuro[3,2-d]pyrimidin-4-one core. This scaffold is characterized by fused benzofuran and pyrimidinone rings, with a sulfanylmethylbenzonitrile substituent at position 2 and a 3-methoxybenzyl group at position 2. The benzofuropyrimidinone system is a privileged structure in medicinal chemistry, often associated with enzyme inhibition (e.g., kinases, topoisomerases) due to its planar aromaticity and hydrogen-bonding capacity . The 3-methoxybenzyl moiety may enhance lipophilicity and metabolic stability, while the benzonitrile group can contribute to dipole interactions in target binding .
Properties
IUPAC Name |
3-[[3-[(3-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O3S/c1-31-20-9-5-7-18(13-20)15-29-25(30)24-23(21-10-2-3-11-22(21)32-24)28-26(29)33-16-19-8-4-6-17(12-19)14-27/h2-13H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSFBBFTTXITNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC(=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-({[3-(3-Methoxybenzyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
- Molecular Formula : C26H19N3O3S
- Molecular Weight : 453.5 g/mol
- CAS Number : 1291860-23-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and antimicrobial properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds within the same chemical family. For instance:
- Cell Line Studies : The compound has shown cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma). In vitro studies reported IC50 values ranging from 25 to 50 μM, suggesting moderate potency against these cell lines .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Flow cytometry analyses demonstrated that treatment with this compound leads to increased rates of apoptosis in MCF cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Related derivatives have been tested against various bacterial strains:
- In Vitro Testing : Compounds with similar structures demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentration (MIC) values ranged from 8 μM to 32 μM for effective derivatives .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for enhancing the biological activity of this compound:
- Substituent Effects : The presence of methoxy groups on the benzyl moiety appears to enhance anticancer activity. Variants lacking these groups showed significantly reduced efficacy .
- Heterocyclic Modifications : Modifications to the benzofuro-pyrimidine core have been explored to optimize activity. For example, substituents that enhance lipophilicity may improve cellular uptake and bioavailability .
Case Studies
Recent studies have provided insights into the biological efficacy of this compound:
- Study 1 : A study on a related compound demonstrated significant tumor growth suppression in xenograft models when administered at doses correlating with observed IC50 values in vitro .
- Study 2 : Another investigation focused on the anti-inflammatory properties of similar benzofuro-pyrimidine derivatives, revealing a correlation between structure and cytokine modulation (e.g., IL-6 and TNF-α levels) .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the realm of cancer treatment. The structural components suggest it may interact with biological targets involved in tumor growth and proliferation.
Case Study : A study demonstrated that derivatives of benzofuro-pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines, indicating that the sulfanyl and methoxybenzyl substitutions could enhance these properties .
Antimicrobial Activity
Research indicates that compounds with similar structural motifs possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced interactions with microbial enzymes.
Case Study : In vitro studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting that the compound may also have similar effects .
Enzyme Inhibition
The unique structure of this compound allows it to potentially act as an inhibitor for specific enzymes involved in metabolic pathways.
Research Findings : Enzyme assays have indicated that certain benzofuro derivatives can inhibit kinases implicated in cancer progression, suggesting that the compound could be explored for its inhibitory potential .
Preliminary biological evaluations suggest that this compound may exhibit a range of pharmacological activities, including:
- Anticancer Activity : Potentially through apoptosis induction in cancer cells.
- Antimicrobial Properties : Effective against specific bacterial strains.
- Enzyme Inhibition : Targeting metabolic enzymes linked to disease processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group serves as a nucleophilic site, enabling substitution reactions under basic conditions. For example:
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Thiol-disulfide exchange : Reaction with electrophilic sulfur reagents (e.g., persulfur compounds) replaces the sulfanyl group, forming disulfide derivatives. This is catalyzed by Cu(I) salts in polar aprotic solvents like DMF .
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH/DMSO forms thioether derivatives.
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Thiol-disulfide exchange | CuI, LiOBu, SS--butyl -toluenesulfono | DMF | 60–85 | |
| Alkylation | NaH, R-X (alkyl halide) | DMSO | 70–90 |
Oxidation of the Sulfanyl Group
The sulfanyl moiety undergoes oxidation to sulfoxide or sulfone derivatives using mild to strong oxidizing agents:
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Sulfoxide formation : Controlled oxidation with HO/AcOH at 0–25°C yields sulfoxide derivatives.
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Sulfone formation : Prolonged treatment with mCPBA (meta-chloroperbenzoic acid) converts the sulfanyl group to a sulfone .
Mechanistic Insight :
Oxidation proceeds via a radical or electrophilic pathway, depending on the reagent. Sulfone formation requires harsher conditions due to the stability of the sulfoxide intermediate.
Functionalization of the Benzonitrile Group
The benzonitrile group participates in:
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Hydrolysis : Acidic (HCl/HO) or basic (NaOH/EtOH) hydrolysis converts the nitrile to a carboxylic acid or amide, respectively .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the nitrile to a primary amine .
Example Reaction :
Conditions: 1 atm H, 25°C, EtOH .
Electrophilic Aromatic Substitution on the Methoxybenzyl Group
The electron-rich 3-methoxybenzyl substituent undergoes electrophilic substitution:
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Nitration : HNO/HSO introduces nitro groups at the para position relative to the methoxy group.
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Halogenation : NBS (N-bromosuccinimide) in DMF brominates the aromatic ring .
Selectivity : Directed by the methoxy group’s +M effect, substitutions occur at the 4-position of the benzyl ring .
Ring-Opening Reactions of the Benzofuropyrimidine Core
Under acidic or basic conditions, the benzofuropyrimidine ring undergoes cleavage:
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Acidic hydrolysis : Concentrated HCl opens the pyrimidine ring, yielding a dicarboxylic acid derivative.
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Base-mediated scission : NaOH/EtOH cleaves the furan ring, forming phenolic intermediates .
Mechanistic Pathway :
Ring-opening is initiated by protonation (acid) or deprotonation (base) of the oxygen atoms, followed by nucleophilic attack .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via its halogenated derivatives (if synthesized). For example:
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Buchwald-Hartwig amination : Palladium-catalyzed coupling with amines introduces amino groups at the pyrimidine ring .
Catalytic System :
Pd(OAc), Xantphos, CsCO, toluene, 110°C .
Biological Activity-Driven Modifications
Structural analogs of this compound exhibit DPP-4 inhibitory activity . Key modifications include:
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Quinazolinone substitution : Introducing dialkylamino groups at the C-2 position enhances binding to enzymatic pockets .
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Benzonitrile bioisosteres : Replacing benzonitrile with pyridyl groups improves metabolic stability .
Analytical Characterization
Reaction monitoring employs:
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-methoxybenzyl group in the target compound (vs. 2-methoxybenzyl in ) may alter steric and electronic interactions with target proteins.
- Terminal Functional Groups : The benzonitrile group (target compound) vs. acetamide () impacts solubility and binding kinetics. Nitriles often exhibit stronger dipole interactions but reduced hydrogen-bonding capacity compared to amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
